Koumbalone A

Catalog No.
S631285
CAS No.
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Koumbalone A

Product Name

Koumbalone A

IUPAC Name

(1S,2E,6E,8R,10Z,14R)-8-hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-12-6-8-15-16(20(15,4)5)11-14(3)17(21)9-7-13(2)19(23)18(22)10-12/h7,10-11,15-16,19,23H,6,8-9H2,1-5H3/b12-10-,13-7+,14-11+/t15-,16+,19-/m1/s1

InChI Key

YHGZVLAKJHCQTC-FNATTYBVSA-N

SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Synonyms

koumbalone A

Canonical SMILES

CC1=CC(=O)C(C(=CCC(=O)C(=CC2C(C2(C)C)CC1)C)C)O

Isomeric SMILES

C/C/1=C/C(=O)[C@@H](/C(=C/CC(=O)/C(=C/[C@H]2[C@H](C2(C)C)CC1)/C)/C)O

Description

The exact mass of the compound Koumbalone A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Koumbalone A is a complex organic compound characterized by its unique bicyclic ring structure, which includes multiple double bonds and hydroxyl groups. This compound has garnered attention in both synthetic chemistry and pharmacology due to its intriguing structural features and potential applications in various fields, including medicine and materials science. It is recognized for its bioactive properties, making it a candidate for drug development and other industrial applications.

- Detailed Explanation With Example ..." class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/types-of-chemical-reactions/" rel="nofollow noopener" target="_blank"> .

These reactions illustrate the compound's versatility as a building block for synthesizing more complex molecules.

Koumbalone A exhibits notable biological activities, particularly in the realm of pharmacology. Research indicates that it may inhibit certain cancer cell lines and modulate immune responses. Its ability to interact with specific enzymes and receptors allows it to influence various cellular signaling pathways, making it a promising candidate for drug development aimed at treating diseases such as cancer

The synthesis of Koumbalone A typically involves several steps, including:

  • Cyclization: Formation of the bicyclic structure from simpler precursors.
  • Functional Group Modifications: Introduction or alteration of hydroxyl groups and double bonds to enhance biological activity or reactivity.

Industrial production methods may utilize continuous flow reactors and automated synthesis techniques to optimize yield and purity while reducing costs.

Koumbalone A has diverse applications across multiple fields: